1-(2-Bromo-3-methoxyphenyl)ethanone
Overview
Description
1-(2-Bromo-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 It is a brominated derivative of acetophenone, featuring a bromine atom and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromo-3-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-methoxyacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in a solvent like acetic acid or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Formation of 1-(2-Bromo-3-methoxyphenyl)ethanol.
Oxidation: Formation of 1-(2-Bromo-3-hydroxyphenyl)ethanone.
Scientific Research Applications
1-(2-Bromo-3-methoxyphenyl)ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the effects of brominated aromatic compounds on biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-methoxyphenyl)ethanone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its effects are mediated by its interaction with cellular components, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-2-methoxyphenyl)ethanone: Similar structure but with different positions of the bromine and methoxy groups.
2-Bromo-1-(3-methoxyphenyl)ethanone: Another isomer with the bromine and methoxy groups in different positions.
1-(4-Bromo-2-methoxyphenyl)ethanone: Similar compound with the bromine atom at the para position.
Uniqueness
1-(2-Bromo-3-methoxyphenyl)ethanone is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to different properties and applications compared to its isomers.
Properties
IUPAC Name |
1-(2-bromo-3-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDTYWPYADGGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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